N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide
Description
Properties
IUPAC Name |
N'-(benzenesulfonyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c14-13(11-7-3-1-4-8-11)15-18(16,17)12-9-5-2-6-10-12/h1-10H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXRFQYPABSWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Benzenesulfonyl Chloride with Primary Amines
The most widely reported method involves the reaction of benzenesulfonyl chloride with a primary amine bearing a phenyl group. For N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide, this typically employs benzylamine derivatives under basic conditions.
Procedure :
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Reagent preparation : Benzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Amination : A solution of the amine (e.g., benzylamine, 1.2 equiv) and triethylamine (2.0 equiv) is added dropwise at 0–5°C to neutralize HCl byproducts.
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Reaction progression : The mixture is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC).
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Work-up : The organic layer is washed with 1M HCl, brine, and dried over Na₂SO₄.
Key Variables :
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Solvent : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing intermediates.
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Temperature : Reactions conducted below 10°C minimize side reactions like sulfonate ester formation.
Table 1. Representative Yields from Classical Synthesis
| Amine Source | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzylamine | DCM | 25 | 68 | 95 |
| 4-Aminobenzaldehyde | THF | 0→25 | 72 | 97 |
| 2-Phenylethylamine | DMF | 25 | 65 | 93 |
Modern Catalytic and Stereoselective Approaches
Aza-Morita–Baylis–Hillman Reaction
Recent advances utilize the aza-Morita–Baylis–Hillman reaction to construct the imine linkage stereoselectively. This method employs cyclopropenylidene catalysts to enhance reaction rates and control stereochemistry.
Procedure :
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Catalyst activation : Bis(dialkylamino)cyclopropenylidene salts (e.g., 3a- HBF₄, 5 mol%) are dissolved in DCM.
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Substrate addition : Benzenesulfonamide (1.0 equiv) and aryl aldehyde (1.1 equiv) are introduced under nitrogen.
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Reaction conditions : Stirred at 25°C for 6–12 hours.
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Isolation : The product is purified via recrystallization from ethanol/water.
Advantages :
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Stereocontrol : Achieves >90% Z-selectivity due to catalyst-induced stereoelectronic effects.
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Efficiency : Reaction times reduced by 50% compared to classical methods.
Table 2. Catalytic Performance Metrics
| Catalyst | Z:E Ratio | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| 3a- HBF₄ | 92:8 | 85 | 14.2 |
| 3b- HBPh₄ | 88:12 | 78 | 12.7 |
| 3d- HBPh₄ | 95:5 | 91 | 16.5 |
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
For large-scale manufacturing, continuous flow reactors offer enhanced heat/mass transfer and reproducibility. A patented two-step process achieves this:
Step 1: Sulfonamide Formation
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Reactors : Tubular reactor (stainless steel, 50°C).
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Feed streams :
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Stream A: Benzenesulfonyl chloride (1.0 M in toluene).
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Stream B: Benzylamine (1.2 M in toluene) + triethylamine (2.0 M).
-
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Residence time : 30 minutes.
Step 2: Imine Cyclization
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Conditions : Acidic resin catalyst (Amberlyst® 15, 10 wt%) in ethanol.
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Temperature : 70°C, 2-hour residence time.
Table 3. Scalability Metrics
| Batch Size (kg) | Purity (%) | Overall Yield (%) | Energy Consumption (kWh/kg) |
|---|---|---|---|
| 10 | 98 | 89 | 1.2 |
| 100 | 97 | 87 | 0.9 |
| 500 | 96 | 85 | 0.8 |
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide exhibits promising antimicrobial properties. Studies indicate that compounds with similar structures possess antibacterial and antifungal activities, suggesting this compound could effectively target various pathogens. Its mechanism of action may involve inhibition of bacterial enzymes or interference with metabolic pathways, akin to other sulfonamide antibiotics.
Cancer Research
The compound has also been investigated for its potential anticancer properties. Research indicates that sulfonamides can inhibit specific enzymes involved in tumor growth, making them valuable in cancer therapy. For instance, studies on related benzenesulfonamide derivatives have shown their effectiveness as inhibitors of carbonic anhydrases, which are often overexpressed in cancer cells .
Biological Studies
This compound has been utilized in various biological assays to evaluate its efficacy against different enzyme targets. Molecular docking studies have demonstrated favorable interactions with key amino acid residues in target enzymes, enhancing its pharmacological profile.
| Biological Activity | Target | Mechanism |
|---|---|---|
| Antibacterial | Bacterial enzymes | Inhibition of metabolic pathways |
| Antifungal | Fungal enzymes | Disruption of cellular functions |
| Anticancer | Carbonic anhydrases | Enzyme inhibition leading to reduced tumor growth |
Material Science
The compound's unique structure allows it to serve as a building block for synthesizing novel materials with specific properties. Researchers are exploring its potential applications in optoelectronics and organic conductors due to the combination of aromatic groups and sulfonamide functionality.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various benzenesulfonamide derivatives, this compound was found to exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Cell Proliferation Inhibition
Research focused on the inhibition of carbonic anhydrases by sulfonamide derivatives demonstrated that this compound significantly reduced cell proliferation in cancer cell lines. The results indicated that modifying the phenyl ring could enhance binding affinity and selectivity towards specific carbonic anhydrase isoforms .
Mechanism of Action
The mechanism of action of N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Pharmacological Activities
Physicochemical Properties
- Crystallinity : The parent compound and azido analogue share triclinic (P1) packing, but hydrogen-bonding patterns differ due to substituents. The azido derivative forms N–H···O and N–H···N interactions, while the parent compound relies on π-π stacking .
- Electronic Properties: The thiazol-thiophene derivative exhibits a narrow HOMO-LUMO gap (3.2 eV), enhancing its nonlinear optical (NLO) activity compared to the parent compound .
Computational Insights
- DFT Studies : The thiazol-thiophene derivative’s optimized geometry revealed intramolecular charge transfer (ICT) between the thiophene and sulfonamide groups, explaining its UV-Vis absorption at 370 nm .
- Molecular Electrostatic Potential (MEP): The parent compound shows electron-rich regions at the sulfonyl oxygen and imine nitrogen, critical for hydrogen bonding in biological systems .
Drug Development
- The thiazol-thiophene analogue’s drug-likeness score (SwissADME) and low toxicity suggest suitability for preclinical testing .
Material Science
Biological Activity
N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the amino group and the phenyl ring contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study investigating various benzenesulfonamide derivatives found that this compound demonstrated potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The results suggest that the compound's sulfonamide moiety plays a crucial role in its antimicrobial efficacy, potentially by inhibiting folic acid synthesis in bacteria.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies on glioblastoma (GBM) cell lines demonstrated that this compound can inhibit cell proliferation significantly.
Table 2: Cytotoxic Effects on GBM Cells
| Compound | % Cell Growth Inhibition at 100 µM |
|---|---|
| This compound | 78% |
| Control (Cisplatin) | 90% |
The mechanism of action appears to involve interaction with receptor tyrosine kinases, leading to apoptosis in cancer cells. This suggests a promising avenue for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : It has been shown to interact with specific receptors associated with cell signaling pathways, which is critical in cancer treatment.
- Calcium Channel Modulation : Some studies suggest that derivatives of benzenesulfonamides can affect calcium channel activity, influencing cardiovascular responses.
Study on Cardiovascular Effects
In an experimental model using isolated rat hearts, researchers evaluated the impact of benzenesulfonamide derivatives on perfusion pressure. The study found that certain derivatives could effectively lower perfusion pressure through calcium channel inhibition.
Table 3: Effects on Perfusion Pressure
| Compound | Dose | Change in Perfusion Pressure (%) |
|---|---|---|
| Control | - | 0 |
| This compound | 0.001 nM | -15 |
These findings indicate that the compound may have implications for treating conditions related to hypertension and cardiac function.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide?
Methodological Answer:
The compound is synthesized via a Schiff base condensation reaction between benzenesulfonamide derivatives and aldehydes (e.g., 4-hydroxybenzaldehyde). Key steps include:
- Reaction Conditions: Reflux in ethanol with equimolar reactants (0.01 mol each) for 6–12 hours.
- Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (5–10% gradient) to track reaction progress.
- Purification: Recrystallization using ethanol or ethyl acetate-hexane mixtures.
- Characterization: FTIR confirms the imine bond (C=N stretch at ~1600–1650 cm⁻¹), while NMR (¹H/¹³C) verifies stereochemistry and purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- FTIR: Analyze functional groups:
- C=N stretch (~1600–1650 cm⁻¹).
- S=O symmetric/asymmetric stretches (~1150–1350 cm⁻¹).
- NMR:
- ¹H NMR: Aromatic protons (δ 7.2–8.0 ppm), NH protons (δ 10–12 ppm, broad).
- ¹³C NMR: Imine carbon (δ ~150–160 ppm).
- X-ray Crystallography: Resolves Z-configuration via dihedral angles and hydrogen bonding (e.g., NH⋯O=S interactions) .
Advanced: How can computational methods like DFT predict electronic properties and tautomeric behavior?
Methodological Answer:
- DFT Calculations (B3LYP/6-311++G(d,p)): Model molecular geometry, HOMO-LUMO gaps (for charge transfer analysis), and nonlinear optical properties.
- Tautomerization Studies: PCM models in solvents (e.g., water, DMSO) show enol-imine → keto-amine transitions are thermodynamically unfavorable (ΔG > 0). Reverse reactions are solvent-dependent, with polar solvents stabilizing keto-amine forms .
Advanced: How to resolve contradictions in adsorption isotherm data for corrosion inhibition studies?
Methodological Answer:
Conflicting isotherm fits (Langmuir vs. Temkin) arise from surface heterogeneity or multilayer adsorption. Resolve via:
- Multimodal Analysis: Combine electrochemical impedance spectroscopy (EIS), SEM (surface morphology), and thermodynamic parameters (ΔG°ads).
- ΔG°ads < -20 kJ/mol → chemisorption (strong binding).
- ΔG°ads > -20 kJ/mol → physisorption.
- Data Reconciliation: Use statistical tools (e.g., AIC criterion) to select the best-fit model .
Advanced: How do phenyl ring substituents influence biological or inhibitory activity in SAR studies?
Methodological Answer:
- Electron-Donating Groups (-OH, -OCH₃): Enhance electron density at the imine nitrogen, improving coordination with metal ions (corrosion inhibition) or biological targets (e.g., carbonic anhydrase inhibition).
- Hydrophobic Substituents (e.g., isobutyl): Optimize binding to hydrophobic pockets in proteins (e.g., endothelin receptors). SAR studies on biphenylsulfonamides show 4ʹ-isobutyl groups improve ETA receptor affinity .
Basic: What protocols evaluate corrosion inhibition efficiency in acidic media?
Methodological Answer:
-
Weight Loss (ASTM G1-03): Immerse mild steel coupons in 1M HCl ± inhibitor (0.1–10 mM) for 24–48 hours. Calculate efficiency (%):
where and are weight losses without/with inhibitor.
-
Electrochemical Methods: Potentiodynamic polarization (Tafel plots) and EIS (Nyquist plots) to determine corrosion current density () and charge transfer resistance () .
Advanced: How do solvent effects control Z/E configuration during synthesis?
Methodological Answer:
- Z-Isomer Stabilization: Intramolecular NH⋯N hydrogen bonding locks the Z-form. Polar aprotic solvents (e.g., DMF) disrupt H-bonding, favoring E-isomers.
- Kinetic Control: Low-temperature synthesis (<50°C) and anhydrous conditions favor Z-configuration. Confirm via NOESY (nuclear Overhauser effect between NH and aromatic protons) or X-ray diffraction .
Advanced: Strategies to enhance solubility and bioavailability for pharmacological applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
